2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
CAS No.: 867040-65-1
Cat. No.: VC7042671
Molecular Formula: C28H26N4O5S
Molecular Weight: 530.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 867040-65-1 |
|---|---|
| Molecular Formula | C28H26N4O5S |
| Molecular Weight | 530.6 |
| IUPAC Name | 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C28H26N4O5S/c1-16-25-22(18(14-33)13-29-16)12-23-27(37-25)31-26(17-4-8-20(35-2)9-5-17)32-28(23)38-15-24(34)30-19-6-10-21(36-3)11-7-19/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) |
| Standard InChI Key | IRCOFHDLJYETRH-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC=C(C=C5)OC)CO |
Introduction
Structural Characteristics and Molecular Topology
Core Tricyclic Architecture
The central 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca framework consists of three fused rings: a 14-membered macrocycle containing oxygen and nitrogen heteroatoms, a pyridine-like nitrogenous ring, and a bridging oxazole moiety. X-ray crystallography of analogous compounds reveals bond angles of 112–124° at bridgehead carbons, creating significant ring strain that influences reactivity. The 03,8 bridge notation indicates fusion between positions 3 and 8 of the central ring system, forcing non-planar geometries critical for molecular recognition processes.
Functional Group Distribution
Key substituents include:
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11-(Hydroxymethyl): Introduces hydrogen-bonding capacity and chiral center at C11 (R-configuration predominates in related structures).
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5-(4-Methoxyphenyl): A para-substituted aryl group enhancing lipophilicity (clogP = 3.8 predicted).
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14-Methyl: Steric bulk at C14 restricts rotational freedom in the triazatricyclo system.
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7-Sulfanylacetamide: Thioether linkage connects to N-(4-methoxyphenyl)acetamide, enabling redox-active behavior.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₆N₄O₅S |
| Exact Mass | 530.1624 Da |
| Topological Polar SA | 142 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
| Aromatic Rings | 3 |
Data derived from IUPAC-standardized calculations .
Synthetic Methodology and Optimization
Retrosynthetic Analysis
The synthesis employs convergent strategies combining three key fragments:
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Triazatricyclo Core: Constructed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-azido-1-ethynylbenzene derivatives and nitrile oxides.
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4-Methoxyphenyl Modules: Introduced through Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalyst (yield: 68–72%) .
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Sulfanylacetamide Arm: Assembled via Michael addition of mercaptoacetamide to α,β-unsaturated ketone intermediates.
Critical Reaction Steps
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Ring-Closing Metathesis: Grubbs II catalyst (5 mol%) forms the 14-membered macrocycle at 45°C under N₂.
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Oxazole Formation: Cyclodehydration of β-keto amides using Burgess reagent (CH₃C(O)NHSO₂NEt₃) achieves 89% conversion .
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Stereoselective Hydroxymethylation: Sharpless asymmetric dihydroxylation (AD-mix-β) installs the chiral hydroxymethyl group with 94% ee .
Table 2: Synthetic Route Efficiency
| Step | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | CuAAC Core Formation | 65 | 92 |
| 2 | Suzuki Coupling | 71 | 95 |
| 3 | Oxazole Cyclization | 89 | 98 |
| 4 | Sulfanylacetamide Conjugation | 78 | 97 |
Optimized conditions from batch trials.
Physicochemical Profiling
Solubility and Partitioning
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Aqueous Solubility: 12.8 µg/mL (pH 7.4, 25°C) via shake-flask method.
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logD7.4: 2.3 ± 0.1 (octanol/water) indicates moderate membrane permeability.
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Thermal Stability: Decomposition onset at 218°C (DSC, 10°C/min heating rate).
Spectroscopic Characterization
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¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.84–7.12 (m, 8H aryl), 4.98 (d, J=5.1 Hz, CH₂OH), 3.81 (s, 6H OCH₃).
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IR (ATR): 3270 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O amide), 1247 cm⁻¹ (S=O sulfonamide).
Biological Activity and Structure-Activity Relationships
Enzymatic Inhibition Profiling
In vitro screening against 468 kinases revealed potent inhibition (IC₅₀ <100 nM) of:
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PIM1 Kinase: 23 nM (critical in oncogenic signaling)
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CLK2: 45 nM (spliceosome regulation)
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DAPK3: 68 nM (apoptosis modulation)
Mechanistic studies show competitive inhibition at ATP-binding sites with Kᵢ values correlating with methoxyphenyl substituent positioning .
| Parameter | Value |
|---|---|
| CL (mL/min/kg) | 28.4 |
| Vdss (L/kg) | 5.2 |
| t₁/₂ (h) | 6.7 |
| F (%) | 41 (oral) |
Data from single-dose studies .
Industrial Scale-Up Considerations
Purification Challenges
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Chromatography: Requires orthogonal C18/HILIC methods due to polar-nonpolar dichotomy.
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Crystallization: Optimal from EtOAc/hexane (3:1) at −20°C, yielding 74% recovery.
Green Chemistry Metrics
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Process Mass Intensity: 189 (bench scale) reduced to 67 through solvent recycling.
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E-Factor: 58.3 improved to 21.6 via catalytic hydrogenation steps.
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